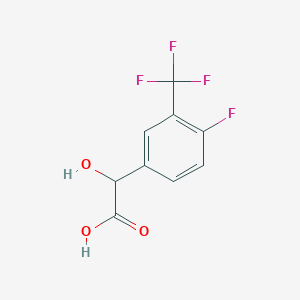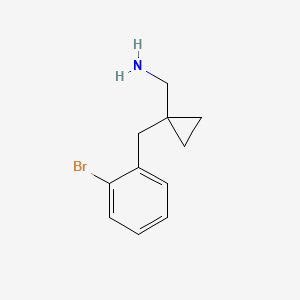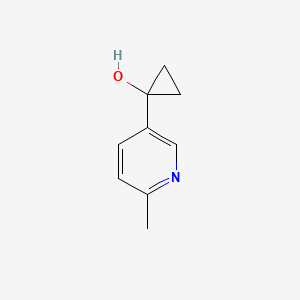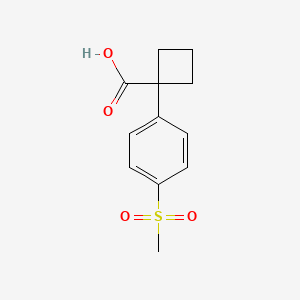
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . It is a cyclopentanamine derivative, characterized by the presence of a fluoro and methyl group on the phenyl ring attached to the cyclopentane ring.
Méthodes De Préparation
The synthesis of 1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a fluoro-substituted phenylboronic acid with a cyclopentanone derivative, followed by reductive amination to introduce the amine group.
Analyse Des Réactions Chimiques
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction can modulate various physiological processes and potentially lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:
1-(5-Fluoro-2-methylphenyl)cyclopentan-1-amine: This compound has a similar structure but with the fluoro group positioned differently on the phenyl ring.
1-(3-Fluoro-5-methylphenyl)cyclopentan-1-amine: Another structural isomer with different positioning of the fluoro and methyl groups. These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential reactivity.
Propriétés
Formule moléculaire |
C12H16FN |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
1-(4-fluoro-2-methylphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H16FN/c1-9-8-10(13)4-5-11(9)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3 |
Clé InChI |
JMAFITKSHIYBAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C2(CCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)








![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13595979.png)


![[6-(methylamino)-2,3-dihydro-1H-inden-5-yl]methanol](/img/structure/B13595995.png)
